4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
"4-[2-(4-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone" belongs to the class of quinoxalinones, which are compounds with a broad spectrum of biological activities. They have been extensively studied for various applications in chemistry and pharmacology.
Synthesis Analysis
- Biocatalytic Synthesis : A study by Petronijevic et al. (2017) describes an environmentally friendly one-pot biocatalytic synthesis of 3,4-dihydro-2(1H)-quinoxalinones, showcasing innovative and clean synthesis methods (Petronijevic et al., 2017).
Molecular Structure Analysis
- Structural Determination : The molecular structure of quinoxalinone derivatives has been determined through various studies, emphasizing the importance of the quinoxaline and quinoline rings in their activity. For example, a study by Shahani et al. (2010) explored the molecular structure of related quinoxalinone compounds (Shahani et al., 2010).
Chemical Reactions and Properties
- Reactivity with Acetic Anhydride : Ahmed et al. (1987) studied the reactions of quinoxaline 1,4-dioxides with acetic anhydride, revealing insights into the reactivity and stability of quinoxalinone derivatives (Ahmed et al., 1987).
- Synthesis of Derivatives : Hazeldine et al. (2005) provided insights into the synthesis of various analogs of quinoxalinone compounds, examining their structural modifications and effects on properties (Hazeldine et al., 2005).
Physical Properties Analysis
- Crystallographic Analysis : The crystal structure of quinoxalinone derivatives provides vital information about their physical properties. For instance, the study by Shahani et al. (2010) offers insights into the crystallographic aspects of these compounds (Shahani et al., 2010).
Chemical Properties Analysis
- Antitumor Effects : Studies like those by Hazeldine et al. (2005) and others have explored the antitumor properties of quinoxalinone derivatives, shedding light on their chemical properties and potential applications in medicinal chemistry (Hazeldine et al., 2005).
properties
IUPAC Name |
4-[2-(4-methylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-9-14(10-8-12)23-13(2)18(22)20-11-17(21)19-15-5-3-4-6-16(15)20/h3-10,13H,11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPOZLZWSQRSQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49729396 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-p-Tolyloxy-propionyl)-3,4-dihydro-1H-quinoxalin-2-one |
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